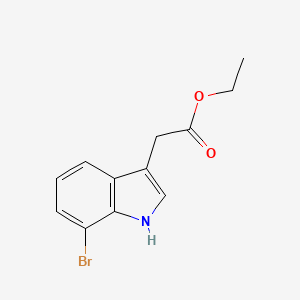

Ethyl 7-Bromoindole-3-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(7-bromo-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-2-16-11(15)6-8-7-14-12-9(8)4-3-5-10(12)13/h3-5,7,14H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNRGIBAIJEUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CNC2=C1C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies for 7 Bromoindole Derivatives and Indole 3 Acetate Esters

Strategic Approaches to 7-Bromoindole (B1273607) Ring Systems

The formation of the 7-bromoindole scaffold is a critical precursor step. Several classical and modern synthetic strategies have been employed to achieve this, each with its own set of advantages and substrate scope.

Fischer Indole (B1671886) Synthesis Routes to Bromoindoles

The Fischer indole synthesis is a cornerstone in indole chemistry, providing a versatile route to a wide array of substituted indoles. wikipedia.orgorganic-chemistry.org This method involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone, leading to the formation of a phenylhydrazone intermediate that subsequently undergoes a mdpi.commdpi.com-sigmatropic rearrangement to yield the indole ring system. wikipedia.org

For the synthesis of 7-bromoindoles, a key starting material is 2-bromophenylhydrazine (B91577). This is typically reacted with a suitable ketone or aldehyde. For instance, the reaction of 2-bromophenylhydrazine with ethyl pyruvate (B1213749) yields ethyl pyruvate 2-bromophenylhydrazone. cdnsciencepub.com This intermediate, when treated with a strong acid catalyst like polyphosphoric acid, undergoes cyclization to form 7-bromoindole derivatives. cdnsciencepub.com The reaction proceeds through the formation of an enamine, followed by a mdpi.commdpi.com-sigmatropic rearrangement and subsequent loss of ammonia (B1221849) to afford the aromatic indole core. wikipedia.org

A modification of the classical Fischer indole synthesis, known as the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, further expanding the scope of this reaction. wikipedia.org

| Starting Material | Reagent | Intermediate | Product | Catalyst | Reference |

| 2-Bromophenylhydrazine | Ethyl pyruvate | Ethyl pyruvate 2-bromophenylhydrazone | 7-Bromoindole derivative | Polyphosphoric acid | cdnsciencepub.com |

| Aryl bromide | Hydrazone | N-Arylhydrazone | Indole derivative | Palladium catalyst | wikipedia.org |

Reissert Condensation and Reductive Cyclization Pathways to 7-Bromoindole Precursors

The Reissert condensation offers an alternative and effective pathway for the synthesis of indole-2-carboxylic acids, which can be precursors to 7-bromoindoles. cdnsciencepub.comuninsubria.it This method typically involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a base. uninsubria.it For the synthesis of 7-bromoindole precursors, 3-bromo-2-nitrotoluene (B1267226) is a key starting material. cdnsciencepub.com

The condensation of 3-bromo-2-nitrotoluene with ethyl oxalate yields ethyl 3-bromo-2-nitrophenylpyruvate. cdnsciencepub.com This intermediate then undergoes a reductive cyclization, a common strategy in indole synthesis from nitroarenes, to form the indole ring. rsc.orgorgsyn.org This reduction is often achieved using reagents like iron in acetic acid or through catalytic hydrogenation. The process involves the reduction of the nitro group to an amine, which then intramolecularly attacks the ketone, leading to cyclization and subsequent dehydration to form the aromatic indole. chimia.ch This sequence ultimately provides 7-bromoindole-2-carboxylic acid. cdnsciencepub.com

| Starting Material | Reagent | Intermediate | Product | Key Process | Reference |

| 3-Bromo-2-nitrotoluene | Ethyl oxalate | Ethyl 3-bromo-2-nitrophenylpyruvate | 7-Bromoindole-2-carboxylic acid | Reissert Condensation & Reductive Cyclization | cdnsciencepub.com |

Electrochemical Bromination Methods for Indoles

Electrochemical methods have emerged as a sustainable and efficient alternative for the halogenation of organic compounds, including indoles. mdpi.comnih.gov These methods avoid the use of harsh chemical oxidants and often provide high regioselectivity under mild conditions. mdpi.comthieme-connect.com

The electrochemical bromination of indole can be achieved using a simple setup with graphite (B72142) or platinum electrodes. mdpi.comlookchem.com In a typical procedure, the indole is electrolyzed in the presence of a bromide source, such as tetrabutylammonium (B224687) bromide (nBu4NBr) or ammonium (B1175870) bromide (NH4Br). mdpi.comthieme-connect.com The anodic oxidation of the bromide ion generates a bromine cation (Br+), which then acts as the electrophile for the bromination of the indole ring. mdpi.com This "umpolung" or polarity inversion of the bromide ion is a key feature of this method. mdpi.comnih.gov The reaction is highly regioselective, with bromination occurring preferentially at the C3 position of the indole ring. mdpi.comthieme-connect.com To achieve bromination at other positions, such as C7, a starting indole with a blocking group at the C3 position would be necessary.

| Substrate | Bromide Source | Electrode Material | Key Feature | Product | Reference |

| Indole | nBu4NBr / NH4Br | Graphite / Platinum | Electrochemical umpolung of bromide | 3-Bromoindole | mdpi.comthieme-connect.com |

Preparation of Halogenated Phenylhydrazones and Nitrotoluenes as Indole Annulation Precursors

The synthesis of appropriately substituted precursors is fundamental to the success of many indole synthesis strategies. Halogenated phenylhydrazones and nitrotoluenes are key intermediates for the Fischer and Reissert syntheses, respectively.

Halogenated Phenylhydrazones: The preparation of 2-bromophenylhydrazine, a crucial precursor for the Fischer indole synthesis of 7-bromoindoles, typically starts from 2-bromoaniline. The aniline (B41778) is diazotized with sodium nitrite (B80452) and hydrochloric acid, followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride. The subsequent reaction with an aldehyde or ketone, such as ethyl pyruvate, yields the desired phenylhydrazone. cdnsciencepub.com

Halogenated Nitrotoluenes: The synthesis of 3-bromo-2-nitrotoluene, a precursor for the Reissert condensation, can be achieved from 3-carboxy-2-nitrotoluene via the Hunsdiecker reaction. cdnsciencepub.com Another approach involves the direct bromination of 2-nitrotoluene, although this may lead to a mixture of isomers requiring separation. More controlled methods often involve multi-step sequences starting from readily available substituted benzenes. For example, the synthesis of 4-bromo-3-nitrotoluene (B1266263) has been reported as a starting material for the synthesis of 2,4-dimethyl-7-bromoindole via the Bartoli indole synthesis. rsc.orgorganic-chemistry.org

| Precursor Type | Starting Material | Key Reactions | Target Precursor | Subsequent Synthesis | Reference |

| Halogenated Phenylhydrazone | 2-Bromoaniline | Diazotization, Reduction | 2-Bromophenylhydrazine | Fischer Indole Synthesis | cdnsciencepub.com |

| Halogenated Nitrotoluene | 3-Carboxy-2-nitrotoluene | Hunsdiecker reaction | 3-Bromo-2-nitrotoluene | Reissert Condensation | cdnsciencepub.com |

| Halogenated Nitrotoluene | 4-Bromo-3-nitrotoluene | - | 4-Bromo-3-nitrotoluene | Bartoli Indole Synthesis | rsc.orgorganic-chemistry.org |

Introduction of the Indole-3-acetate (B1200044) Moiety

Once the 7-bromoindole core is established, the final step in the synthesis of ethyl 7-bromoindole-3-acetate is the introduction of the acetate (B1210297) group at the C3 position of the indole ring.

Alkylation Reactions at the Indole C3 Position with Acetate Precursors

The C3 position of the indole ring is electron-rich and highly nucleophilic, making it susceptible to electrophilic substitution. acs.org Alkylation at this position is a common method for introducing side chains.

A straightforward approach to introduce the acetate moiety is through a Friedel-Crafts-type alkylation. This can be achieved by reacting the 7-bromoindole with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a Lewis acid catalyst. However, direct alkylation can sometimes lead to N-alkylation as a side reaction. organic-chemistry.org

A more controlled method involves the reaction of the indole with a pre-formed electrophilic acetate precursor. For instance, indole-3-acetic acid can be esterified to the corresponding ethyl ester. tandfonline.com The synthesis of indole-3-acetic acid itself can be accomplished through various routes, including the reaction of indole with glyoxylic acid followed by reduction. Subsequently, the carboxylic acid can be converted to the ethyl ester using standard esterification methods, such as reaction with ethanol (B145695) in the presence of an acid catalyst or using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). tandfonline.com

Another approach involves the direct C3-alkylation of the indole with a suitable reagent. For example, the reaction of indole with ethyl cyanoacetate (B8463686) in the presence of a base can lead to the formation of an intermediate that can be further transformed into the desired indole-3-acetate. beilstein-journals.org

| Indole Substrate | Reagent | Reaction Type | Product | Reference |

| 7-Bromoindole | Ethyl bromoacetate | Friedel-Crafts Alkylation | This compound | organic-chemistry.org |

| Indole-3-acetic acid | Ethanol, DCC | Esterification | Ethyl indole-3-acetate | tandfonline.com |

| Indole | Ethyl cyanoacetate | Alkylation/Further transformation | Ethyl indole-3-acetate | beilstein-journals.org |

Esterification and Transesterification Processes for Indole-3-acetic Acid Derivatives

The synthesis of indole-3-acetate esters is a critical step. Standard esterification procedures involving indole-3-acetic acid (IAA) and an alcohol in the presence of an acid catalyst are commonly employed. For instance, dissolving indole-3-acetic acid in methanol (B129727) with concentrated sulfuric acid and heating under reflux yields the corresponding methyl ester. prepchem.com This method can be adapted for the synthesis of the ethyl ester by using ethanol instead of methanol.

Another approach is the use of coupling reagents. The condensation of IAA with a hydroxyl-containing compound using 1,3-dicyclohexylcarbodiimide (DCC) in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures is an effective method for preparing various activated esters of IAA. acs.org For larger-scale syntheses, methods have been developed that utilize reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-methylimidazole (B24206) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). mdpi.com

Transesterification also presents a viable route. For example, the use of sodium methoxide (B1231860) in methanol can lead to the transesterification of an existing ester to the methyl ester. mdpi.com

Enzymatic methods offer a green alternative for the esterification of indole-3-acetic acid. Enzymes from sources like Zea mays have been shown to catalyze the CoA- and ATP-dependent esterification of IAA to sugars like myo-inositol and glucose. scispace.com While not directly producing the ethyl ester, these biocatalytic approaches highlight the potential for alternative, milder reaction conditions.

| Method | Reagents and Conditions | Product | Key Features |

| Acid-Catalyzed Esterification | Indole-3-acetic acid, Methanol, Conc. H₂SO₄, Reflux | Methyl Indole-3-acetate prepchem.com | Simple, common laboratory procedure. |

| DCC Coupling | Indole-3-acetic acid, N-hydroxysuccinimide, DCC, THF, 0 °C | Succinimidoindole-3-acetate acs.org | Forms activated esters for further reactions. |

| EDCI Coupling | Indole-3-acetic acid, Starch, EDCI, 1-methylimidazole, DMSO | Indole acetylated starch mdpi.com | Suitable for creating bioconjugates. |

| Transesterification | Ethyl Indol-2-carboxylate, NaOMe, Methanol | Methyl Indol-2-carboxylate mdpi.com | Can be used to change the ester group. |

| Enzymatic Esterification | Indole-3-acetic acid, myo-Inositol/Glucose, Enzyme from Zea mays, CoA, ATP | Indole-3-acetyl-myo-inositol/glucose esters scispace.com | Biocatalytic, mild conditions. |

Regioselective Bromination Strategies for Indole-3-acetate Esters

The introduction of a bromine atom at a specific position on the indole ring is a significant challenge due to the high reactivity of the pyrrole (B145914) moiety.

Direct Bromination Approaches and Regiocontrol Mechanisms

Direct bromination of the indole nucleus typically leads to substitution at the electron-rich C3 position. To achieve bromination on the benzene (B151609) ring, the C3 position must be blocked or the reactivity of the pyrrole ring must be attenuated.

The use of directing groups is a powerful strategy for achieving regiocontrol in C-H functionalization reactions. For example, a pivaloyl group at the C3 position of indole can direct arylation to the C4 and C5 positions. researchgate.net Similarly, a transient directing group, such as glycine (B1666218), in the presence of a palladium catalyst can facilitate C4 chlorination or bromination. acs.org

Enzymatic halogenation offers another avenue for regioselective bromination. The RebH enzyme variant 3-LSR has been shown to catalyze the bromination of various indoles, including azaindoles, at the C3 position. frontiersin.org While this particular enzyme targets the C3 position, the principle of enzymatic catalysis holds promise for developing biocatalysts that can achieve bromination at other positions.

Synthesis of Ethyl 7-Bromoindole-2-carboxylate via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles. To synthesize a 7-bromoindole derivative, a 2-bromophenylhydrazine is often used as a starting material.

The synthesis of ethyl 7-bromoindole-2-carboxylate can be achieved by reacting ethyl pyruvate 2-bromophenylhydrazone under Fischer ring closure conditions using polyphosphoric acid. cdnsciencepub.com This method unambiguously places the bromine atom at the 7-position of the indole ring. The resulting ethyl 7-bromoindole-2-carboxylate can then be a precursor for further functionalization.

| Starting Materials | Reaction | Product | Reference |

| Ethyl pyruvate, 2-Bromophenylhydrazine | Fischer Indole Synthesis with Polyphosphoric Acid | Ethyl 7-bromoindole-2-carboxylate | cdnsciencepub.com |

Formation of Other Bromoindole-3-acetate Isomers and Differentiation

The direct bromination of indole-3-acetate esters without careful control of reaction conditions can lead to a mixture of isomers. The inherent reactivity of the indole ring often favors substitution at the C3 position, but substitution at other positions on both the pyrrole and benzene rings is possible.

For example, the bromination of methyl indolyl-3-acetate can be directed to the C6-position by first introducing electron-withdrawing substituents at the N1 and C2 positions. nih.govresearchgate.net This deactivates the pyrrole ring towards electrophilic attack, allowing for bromination on the benzene ring. Subsequent removal of the protecting groups yields the 6-bromo isomer. nih.govresearchgate.net

The differentiation of these isomers is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The characteristic chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for the position of the bromine substituent. X-ray diffraction analysis can also provide unambiguous structural confirmation. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of Ethyl 7 Bromoindole 3 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural determination of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, it is possible to map out the complete bonding framework and ascertain the electronic environment of each atom within Ethyl 7-bromoindole-3-acetate.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants for Indole (B1671886) and Ester Protons

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons on the indole ring and the ethyl ester moiety. The indole NH proton typically appears as a broad singlet in the downfield region (around δ 8.0-8.5 ppm). The aromatic protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-6) would likely appear as a multiplet system between δ 7.0 and 7.6 ppm. Specifically, the proton at the C-2 position of the indole ring is expected to be a singlet or a narrow triplet around δ 7.2-7.4 ppm. The methylene (B1212753) protons of the acetate (B1210297) group (-CH₂-) attached to C-3 would likely resonate as a singlet around δ 3.7-3.9 ppm.

For the ethyl ester group, a quartet corresponding to the methylene protons (-OCH₂-) is expected around δ 4.1-4.3 ppm, resulting from coupling with the adjacent methyl protons. These methyl protons (-CH₃) would, in turn, appear as a triplet further upfield, typically around δ 1.2-1.4 ppm. The coupling constant (J-value) for this ethyl group would be approximately 7 Hz.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Indole) | 8.0 - 8.5 | br s | - |

| H-4 | 7.0 - 7.6 | m | - |

| H-5 | 7.0 - 7.6 | m | - |

| H-6 | 7.0 - 7.6 | m | - |

| H-2 | 7.2 - 7.4 | s or t | ~1-3 |

| -CH₂- (acetate) | 3.7 - 3.9 | s | - |

| -OCH₂- (ethyl) | 4.1 - 4.3 | q | ~7 |

| -CH₃ (ethyl) | 1.2 - 1.4 | t | ~7 |

¹³C NMR Spectral Analysis: Carbon Environments and Quaternary Carbons

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound will produce a distinct signal. Based on data from related structures, the carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of δ 170-175 ppm.

The aromatic carbons of the indole ring would appear between δ 110 and 140 ppm. The carbon atom bearing the bromine (C-7) is a quaternary carbon and its chemical shift would be influenced by the halogen's electronegativity, likely appearing around δ 115-120 ppm. Other quaternary carbons include C-3a and C-7a at the ring junction. The methylene carbon of the acetate side chain (-CH₂-) is expected around δ 30-35 ppm, while the carbons of the ethyl ester group (-OCH₂CH₃) would resonate at approximately δ 60-62 ppm and δ 14-15 ppm, respectively.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C=O (Ester) | 170 - 175 | Quaternary |

| C-7a | 135 - 140 | Quaternary |

| C-3a | 125 - 130 | Quaternary |

| C-2 | 122 - 126 | CH |

| C-4 | 120 - 125 | CH |

| C-5 | 120 - 125 | CH |

| C-6 | 118 - 122 | CH |

| C-7 | 115 - 120 | Quaternary (C-Br) |

| C-3 | 108 - 112 | Quaternary |

| -OCH₂- (Ethyl) | 60 - 62 | CH₂ |

| -CH₂- (Acetate) | 30 - 35 | CH₂ |

| -CH₃ (Ethyl) | 14 - 15 | CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry Determination

To unequivocally assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the -OCH₂- quartet and the -CH₃ triplet of the ethyl group, confirming their connectivity. It would also help delineate the coupling network among the aromatic protons (H-4, H-5, H-6).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the methylene proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons. For example, correlations would be expected from the acetate methylene protons to the C-2, C-3, and C-3a carbons of the indole ring, as well as to the carbonyl carbon of the ester.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the basic connectivity of this planar molecule, NOESY could provide information about through-space proximity of protons, which can be useful in confirming assignments in complex regions of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRESIMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry, particularly with Electrospray Ionization (HRESIMS), is the gold standard for determining the precise molecular formula of a compound. For this compound (C₁₂H₁₂BrNO₂), the calculated monoisotopic mass is 281.0051 u. An HRESIMS experiment would be expected to yield a measured mass that is very close to this theoretical value (typically within 5 ppm), confirming the elemental composition. The presence of bromine would be evident from the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Patterns

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound, the positive ion ESI-MS spectrum would be expected to show a prominent ion cluster around m/z 282 and 284, corresponding to the [M+H]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. By inducing fragmentation (e.g., through collision-induced dissociation in a tandem MS experiment), characteristic fragment ions would be observed. A likely fragmentation pathway would involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate side chain, providing further confirmation of the structure.

Identification of Reaction By-products and Degradation Products

The synthesis of this compound, typically through the electrophilic bromination of Ethyl Indole-3-acetate (B1200044), can lead to the formation of several isomeric by-products. The directing effects of the indole nitrogen and the acetate substituent can result in bromination at other positions on the benzene ring of the indole nucleus. Consequently, compounds such as Ethyl 5-Bromoindole-3-acetate and Ethyl 6-Bromoindole-3-acetate are common process-related impurities that may be observed. researchgate.net The separation and identification of these isomers are critical for ensuring the purity of the final product.

Degradation of indole-3-acetic acid derivatives can occur, often initiated by oxidative processes that target the electron-rich indole ring. nih.gov While specific degradation pathways for the 7-bromo derivative are not extensively detailed, analogous pathways for indole-3-acetate suggest that oxidation can lead to the formation of various oxindoles and related compounds. nih.gov The presence of the bromine atom may influence the rate and regioselectivity of such degradation reactions.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Characteristic Functional Group Frequencies (e.g., C=O of ester, N-H of indole, C-Br)

The key functional groups of this compound give rise to distinct peaks in the IR spectrum. The N-H stretch of the indole ring typically appears as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. The most prominent absorption is due to the carbonyl (C=O) group of the ethyl ester, which exhibits a strong, sharp stretching vibration typically found between 1750 and 1735 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester group are also identifiable in the 1300-1150 cm⁻¹ region. docbrown.infonist.gov The carbon-bromine (C-Br) bond stretch is expected to appear in the fingerprint region of the spectrum, generally at lower wavenumbers, typically between 600 and 500 cm⁻¹.

| Functional Group | Bond | Expected Frequency Range (cm⁻¹) | Intensity |

| Indole N-H | N-H stretch | 3400 - 3300 | Medium, Sharp |

| Ester Carbonyl | C=O stretch | 1750 - 1735 | Strong, Sharp |

| Ester C-O | C-O stretch | 1300 - 1150 | Strong |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H stretch | 3000 - 2850 | Medium |

| Carbon-Bromine | C-Br stretch | 600 - 500 | Medium to Weak |

This table presents expected IR absorption frequencies based on the analysis of constituent functional groups.

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence

The electronic properties of this compound are investigated using UV-Vis and fluorescence spectroscopy, which provide insight into the molecule's chromophore system and its behavior upon electronic excitation.

Fluorescence Spectroscopy for Intrinsic Photophysical Properties

Indole and its derivatives are known for their intrinsic fluorescence. iastate.edu Upon excitation at a wavelength corresponding to its absorption maximum, this compound is expected to exhibit fluorescence emission. The emission wavelength is typically red-shifted compared to the absorption wavelength (a phenomenon known as the Stokes shift). However, the presence of the bromine atom at the 7-position is anticipated to have a significant impact on the fluorescence properties. Due to the "heavy-atom effect," the bromine can promote intersystem crossing from the excited singlet state to a triplet state, which can lead to a decrease in fluorescence quantum yield (quenching).

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for determining the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common method for assessing the purity of non-volatile organic compounds like this compound. Using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, this technique can effectively separate the main compound from starting materials, by-products (including positional isomers), and degradation products. A UV detector is typically used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed for the analysis of volatile impurities and for confirming the molecular weight of the target compound. tiu.edu.iq The sample is vaporized and separated based on boiling point and polarity on a capillary column, with the mass spectrometer providing structural information and confirming the identity of the eluted peaks.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a chemical reaction in real-time. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., ethyl acetate/hexane), one can visualize the consumption of starting materials and the formation of the product.

These methods are crucial for quality control, ensuring that the compound meets the required purity specifications for its intended application.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of this compound and performing quantitative analysis. nih.govmdpi.com Due to the compound's aromatic indole core, reverse-phase HPLC (RP-HPLC) with UV detection is a particularly effective method. mdpi.comresearchgate.net

In a typical RP-HPLC setup, a C18 stationary phase is used, which separates compounds based on their hydrophobicity. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water. mdpi.com This gradient elution allows for the efficient separation of the target compound from any starting materials, by-products, or degradation products. Detection is commonly performed using a UV detector set at a wavelength where the indole chromophore exhibits strong absorbance, such as 280 nm. researchgate.net

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high peak area percentage for the main component indicates high purity.

Table 1: Representative HPLC Purity Analysis Data

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient: Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time | 5.8 minutes |

| Peak Area % | 99.2% |

Thin-Layer Chromatography (TLC) for Reaction Progress and Component Separation

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective method used for monitoring the progress of chemical reactions that synthesize this compound. sigmaaldrich.com It is also used to identify appropriate solvent systems for larger-scale purification by column chromatography. sigmaaldrich.com

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica gel. ictsl.net The plate is then placed in a developing chamber containing a shallow pool of a mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. wvu.edu The mobile phase ascends the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases.

Generally, less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds have a stronger interaction with the silica gel and move shorter distances (lower Rf). The separation can be visualized under UV light, where the indole ring will appear as a dark spot, or by using staining reagents. ictsl.netwvu.edu By comparing the Rf values of spots in the reaction mixture to those of the starting materials and the purified product, the extent of the reaction can be determined.

Table 2: Example TLC Data for a Synthesis Reaction

| Compound | Rf Value (30% Ethyl Acetate in Hexane) |

|---|---|

| Starting Material (e.g., 7-Bromoindole) | 0.55 |

| This compound (Product) | 0.40 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile components within a sample of this compound. This method is particularly useful for detecting and identifying trace amounts of volatile impurities, residual solvents, or thermally stable by-products. ujpronline.com

In the gas chromatograph, the sample is vaporized and carried by an inert gas (such as helium) through a long capillary column. scispace.comjmaterenvironsci.com Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules, typically through electron ionization, causing them to fragment in a reproducible manner. The instrument then separates these fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each component. This spectrum serves as a molecular fingerprint, allowing for definitive identification by comparing it to spectral libraries. jmaterenvironsci.com The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of this compound, and characteristic fragment ions would provide further structural confirmation.

Table 3: Predicted GC-MS Fragmentation Data

| m/z Value | Interpretation |

|---|---|

| 281/283 | Molecular Ion Peak [M]+ (Isotopic pattern due to Bromine) |

| 208/210 | Loss of the ethyl acetate side chain fragment (-CH₂COOC₂H₅) |

| 195/197 | 7-Bromoindole (B1273607) fragment |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis provides unparalleled insight into the solid-state structure of a molecule. For this compound, this technique can precisely determine the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. mdpi.com

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Packing

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful and unambiguous method for determining the absolute molecular structure of a crystalline compound. mdpi.com The process begins with growing a high-quality single crystal of this compound, which is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. mdpi.com

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is obtained. mdpi.com Sophisticated software is then used to solve the phase problem and generate an electron density map, from which the positions of all atoms in the unit cell can be determined with high precision. mdpi.commdpi.com

Table 4: Representative Single-Crystal X-ray Diffraction Data

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₂BrNO₂ |

| Formula Weight | 282.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.15 Å, b = 15.20 Å, c = 12.50 Å |

| α = 90°, β = 94.50°, γ = 90° | |

| Volume | 1164.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.608 g/cm³ |

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 7-Bromoindole |

| Acetonitrile |

| Water |

| Hexane |

| Ethyl acetate |

| Helium |

Computational and Theoretical Studies on Ethyl 7 Bromoindole 3 Acetate and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular and versatile tool in computational chemistry for studying the properties of molecules. researchgate.netdntb.gov.ua DFT calculations are employed to determine optimized molecular geometries, electronic properties, spectroscopic parameters, and reactivity, providing a fundamental understanding of a molecule's behavior. For indole (B1671886) derivatives, DFT has been successfully used to calculate equilibrium geometries, vibrational frequencies, and infrared intensities. researchgate.net

Geometric optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Ethyl 7-Bromoindole-3-acetate, this process would precisely define bond lengths, bond angles, and dihedral angles. Studies on the parent compound, 1H-Indole-3-acetic acid (IAA), have utilized DFT at the B3LYP/6-31G** level to identify stable conformers. srce.hrnih.gov A similar approach for this compound would yield a detailed structural model.

Electronic structure analysis provides insights into the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity; a smaller gap suggests higher chemical reactivity. mdpi.com Analysis of halogenated compounds has shown that halogen substitution can significantly lower the LUMO level, impacting the molecule's ability to accept electrons. mdpi.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize electron-rich and electron-poor regions, identifying sites susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents hypothetical, yet typical, bond lengths and angles for the optimized geometry of this compound as would be predicted by DFT calculations.

| Parameter | Atom Pair/Triplet | Predicted Value |

|---|---|---|

| Bond Length | C7-Br | ~1.89 Å |

| Bond Length | N1-H | ~1.01 Å |

| Bond Length | C3-C(acetate) | ~1.51 Å |

| Bond Length | C(carbonyl)-O(ester) | ~1.35 Å |

| Bond Length | C(carbonyl)=O | ~1.21 Å |

| Bond Angle | C6-C7-Br | ~120.5° |

| Bond Angle | C2-C3-C(acetate) | ~126.8° |

DFT calculations are a reliable method for predicting the vibrational and electronic spectra of molecules. The calculated harmonic vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra, serving as a powerful tool for structural confirmation. Studies on indole have demonstrated that DFT methods can predict vibrational frequencies with an average deviation of 16-45 cm⁻¹ from experimental values. researchgate.net For this compound, DFT would predict characteristic vibrational modes, such as the N-H stretch, the C=O stretch of the ester group, and vibrations involving the C-Br bond.

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.net Comparing the computed spectra with experimentally measured data allows for the validation of the chosen theoretical model and provides a more profound interpretation of the experimental results. mdpi.com

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table shows representative vibrational frequencies for the main functional groups of this compound, as would be calculated by DFT.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole N-H | ~3450 |

| C-H Stretch | Aromatic/Aliphatic C-H | ~3100-2900 |

| C=O Stretch | Ester Carbonyl | ~1735 |

| C-O Stretch | Ester C-O | ~1240 |

DFT-based reactivity descriptors help predict the most probable sites for chemical reactions. As mentioned, MEP maps highlight the electrostatic potential on the molecule's surface, indicating nucleophilic (negative potential) and electrophilic (positive potential) regions. nih.gov Furthermore, Frontier Molecular Orbital (FMO) theory uses the distribution of the HOMO and LUMO to predict reactivity. The HOMO typically indicates sites susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. mdpi.com For this compound, this could predict the reactivity of the indole ring towards electrophilic substitution or the susceptibility of the ester group to nucleophilic attack.

DFT is also used to model reaction mechanisms by calculating the energetics of reaction pathways. This involves locating the transition state structures and calculating the activation energy, which is the energy barrier that must be overcome for a reaction to occur. Such calculations can elucidate the feasibility of different reaction mechanisms, for instance, the hydrolysis of the ethyl acetate (B1210297) side chain or further functionalization of the indole core. ukm.my Computational studies on the cycloaddition reactions of azides have shown that DFT can be a valuable tool for predicting site- and regioselectivity by comparing the activation barriers of different pathways. mdpi.com

Molecular Mechanics and Dynamics Simulations

While DFT provides a detailed electronic picture, it is computationally intensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations use classical physics approximations to study larger systems and longer timescales. These methods are particularly useful for exploring conformational flexibility and intermolecular interactions.

The side chain of this compound possesses rotational freedom around several single bonds, leading to multiple possible conformations (spatial arrangements). A study of the related 1H-indole-3-acetic acid identified 14 low-energy conformers using a combination of molecular dynamics and DFT. nih.gov Conformational analysis of this compound would similarly involve systematically rotating key dihedral angles, such as the C2-C3-C8-C9 and C3-C8-C9-O10 angles (using IAA numbering as a reference), and calculating the energy of each resulting structure. srce.hr

Table 3: Key Dihedral Angles Defining Potential Conformers of this compound (Illustrative) This table outlines the critical dihedral angles whose rotation defines the conformational landscape of the molecule.

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | C2-C3-CH₂(acetate)-C(carbonyl) | Defines the orientation of the acetate side chain relative to the indole ring. |

| τ2 | C3-CH₂(acetate)-C(carbonyl)=O | Determines the relative position of the carbonyl oxygen. |

| τ3 | CH₂(acetate)-C(carbonyl)-O-CH₂ | Governs the orientation of the ester group. |

In a solid or liquid state, molecules of this compound interact with their neighbors through various non-covalent forces. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing a dynamic picture of these interactions. mdpi.comnih.gov For this compound, several key intermolecular interactions would be investigated:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, interacting with hydrogen bond acceptors like the carbonyl oxygen of a neighboring molecule.

Halogen Bonding: The bromine atom at the 7-position can participate in halogen bonding, an interaction where the electrophilic region (σ-hole) on the halogen interacts with a nucleophile, such as an oxygen or nitrogen atom. nih.gov Computational studies on halogenated compounds have demonstrated the importance of these interactions in determining molecular assembly. mdpi.com

π-π Stacking: The aromatic indole ring can stack with other rings, contributing to the stability of the condensed phase structure.

MD simulations can quantify the strength and lifetime of these interactions, helping to explain macroscopic properties like melting point, boiling point, and solubility. researchgate.net

Table 4: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Typical Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Indole N-H | Carbonyl Oxygen (C=O) | 3 - 7 |

| Halogen Bond | C7-Br (σ-hole) | Carbonyl Oxygen, Indole Nitrogen | 1 - 5 |

| π-π Stacking | Indole Ring | Indole Ring | 2 - 4 |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the context of this compound and its analogs, QSPR studies are instrumental in predicting their chemical reactivity and stability based on calculated molecular descriptors.

Correlation of Molecular Descriptors with Chemical Reactivity and Stability

While specific, comprehensive QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied by examining computational studies on substituted indoles. These studies provide a framework for understanding how the electronic and steric properties of substituents on the indole ring influence its reactivity and stability. Molecular descriptors, which are numerical values derived from the molecular structure, are key to these correlations.

Key Molecular Descriptors and Their Influence:

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are used to determine various molecular descriptors that correlate with the reactivity and stability of indole derivatives. The substitution of a bromine atom at the C7 position and an ethyl acetate group at the C3 position of the indole nucleus significantly modulates its electronic properties.

Electronic Descriptors: The electron-withdrawing nature of the bromine atom at the C7 position and the ester group at the C3 position influences the electron density distribution across the indole ring. This effect can be quantified by descriptors such as:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energies of these frontier orbitals are crucial in predicting chemical reactivity. A lower HOMO-LUMO energy gap generally implies higher reactivity. For substituted indoles, electron-withdrawing groups tend to lower both HOMO and LUMO energies.

Partial Atomic Charges: The distribution of charges on individual atoms can indicate reactive sites. For instance, the electrophilic or nucleophilic character of different positions on the indole ring can be predicted.

Thermodynamic Descriptors: These descriptors are used to assess the stability of the molecule and its reaction intermediates.

Heat of Formation (ΔHf): This value represents the enthalpy change when a compound is formed from its constituent elements in their standard states. A lower heat of formation generally corresponds to greater thermodynamic stability. Computational studies on substituted indoles have shown that the type and position of substituents significantly impact the heat of formation .

Gibbs Free Energy of Formation (ΔGf): This descriptor provides a more complete picture of thermodynamic stability by considering both enthalpy and entropy.

Correlation with Reactivity and Stability:

The bromine atom at the C7 position, being an electron-withdrawing group, is expected to decrease the electron density of the benzene (B151609) portion of the indole ring. This can affect the regioselectivity of electrophilic substitution reactions. The ethyl acetate group at the C3 position also possesses electron-withdrawing characteristics, influencing the reactivity of the pyrrole (B145914) ring.

Computational studies on substituted indoles have demonstrated a good correlation between theoretical descriptors and experimentally observed properties like oxidation potentials rsc.org. For instance, DFT calculations have been successfully used to predict the standard redox potentials for the oxidation of various substituted indoles, a key parameter in understanding their reactivity in redox reactions rsc.org. Quantum chemical calculations on indole radical cations indicate that the spin density distribution, which is a determinant for subsequent coupling reactions, is highly dependent on the nature of the substituent rsc.org.

The stability of this compound can be inferred from its calculated heat of formation. By comparing this value to that of unsubstituted indole or other substituted analogs, a relative stability scale can be established. Density functional theory studies have been performed to calculate the heats of formation for a series of substituted indole derivatives, providing a basis for evaluating their relative stability .

Illustrative Data:

The following interactive table provides a conceptual illustration of how different molecular descriptors for a series of substituted indole-3-acetate (B1200044) analogs might correlate with their predicted reactivity and stability. The values are hypothetical and intended to demonstrate the expected trends based on the electronic nature of the substituents.

| Compound | Substituent at C7 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Heat of Formation (kJ/mol) | Predicted Reactivity | Predicted Stability |

| Ethyl Indole-3-acetate | H | -5.50 | -0.50 | 5.00 | 100 | Moderate | Moderate |

| This compound | Br | -5.70 | -0.80 | 4.90 | 85 | Higher | Higher |

| Ethyl 7-Nitroindole-3-acetate | NO2 | -5.90 | -1.20 | 4.70 | 75 | Highest | Lower |

| Ethyl 7-Methylindole-3-acetate | CH3 | -5.30 | -0.40 | 4.90 | 110 | Lower | Higher |

Note: The data in this table is for illustrative purposes only and is derived from general principles of electronic effects of substituents on aromatic systems. Actual values would require specific quantum chemical calculations.

This QSPR-based approach, by correlating structural descriptors with properties, provides a powerful tool for the rational design of novel indole derivatives with desired reactivity and stability profiles for various applications.

Role of Ethyl 7 Bromoindole 3 Acetate As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor for Complex Indole (B1671886) Scaffolds and Advanced Heterocyclic Systems

The 7-bromoindole (B1273607) core of ethyl 7-bromoindole-3-acetate is a key structural motif that serves as a precursor for the synthesis of complex indole alkaloids and other advanced heterocyclic systems. The strategic placement of the bromine atom at the C7 position allows for selective functionalization, which is a critical step in the total synthesis of various natural products and their analogs. For instance, the related compound 7-bromoindole is utilized in the synthesis of 8-bromocarboline, demonstrating the role of the 7-bromoindole scaffold in constructing more complex fused heterocyclic systems.

Furthermore, the versatility of the 7-bromoindole framework is highlighted in its application in diversity-oriented synthesis. This approach aims to rapidly generate libraries of structurally diverse molecules. By employing various synthetic transformations on the 7-bromoindole core, chemists can access novel derivatives of complex alkaloids such as those resembling yohimbine (B192690) and corynanthe. The ethyl acetate (B1210297) side chain at the 3-position offers an additional point for diversification, allowing for the construction of a wide range of intricate molecular scaffolds with potential biological activities.

Synthetic Utility in Cascade and Multicomponent Reactions for Structural Diversity

While specific examples detailing the use of this compound in cascade and multicomponent reactions are not extensively documented in publicly available literature, the inherent reactivity of the indole nucleus suggests its potential utility in such transformations. Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The indole scaffold is a common participant in various MCRs to generate structural diversity.

The electrophilic nature of the indole C3 position, once the acetate group is modified or removed, and the nucleophilic character of the indole nitrogen, make it a suitable component for reactions that build molecular complexity in a single step. It is plausible that derivatives of this compound could be designed to participate in cascade sequences, where a series of intramolecular reactions are triggered after an initial intermolecular event, leading to the rapid assembly of polycyclic systems. The development of novel cascade and multicomponent reactions involving this building block remains an area of interest for expanding the chemical space of indole-containing compounds.

Development of Novel Synthetic Methodologies Leveraging Bromine Reactivity

The bromine atom at the 7-position of this compound is a key functional group that enables a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide allows for the development and application of novel synthetic methodologies to create diverse indole derivatives.

Several powerful cross-coupling reactions can be employed to functionalize the 7-position of the indole ring:

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new carbon-carbon bonds and introducing aryl, heteroaryl, or vinyl substituents at the C7 position.

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This transformation is useful for introducing unsaturated side chains onto the indole scaffold.

Buchwald-Hartwig Amination : This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. It is a powerful tool for synthesizing 7-aminoindole derivatives, which are important substructures in many biologically active molecules.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to 7-alkynylindoles. These products can serve as versatile intermediates for further transformations.

The development of new ligands and catalytic systems continues to improve the efficiency and scope of these reactions, allowing for the coupling of increasingly complex and sterically hindered substrates with the 7-bromoindole core. These advancements expand the toolbox available to synthetic chemists for creating novel and complex molecules based on the this compound scaffold.

Below is a table summarizing some of the key cross-coupling reactions applicable to the 7-bromo position:

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd Catalyst, Base |

| Heck | Alkene | C-C | Pd Catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd Catalyst, Base, Ligand |

| Sonogashira | Terminal Alkyne | C-C | Pd/Cu Catalysts, Base |

Contribution to Chemical Library Synthesis for Structure-Property Relationship Investigations

This compound is a valuable building block for the synthesis of chemical libraries, which are large collections of diverse but structurally related compounds. These libraries are essential tools for drug discovery and materials science, as they allow for the systematic investigation of structure-activity relationships (SAR) and structure-property relationships (SPR).

The utility of this compound in library synthesis stems from its bifunctional nature. The bromine atom at the C7 position serves as a versatile handle for diversification through the various cross-coupling reactions mentioned previously. This allows for the introduction of a wide array of substituents, systematically modifying the steric and electronic properties of this part of the molecule.

Simultaneously, the ethyl acetate group at the C3 position provides another point for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to generate a library of amides. Alternatively, the ester can be reduced to an alcohol, which can then be further functionalized. The combination of these two diversification points allows for the creation of large and diverse chemical libraries from a single, readily accessible starting material.

For example, a library could be generated by first performing a Suzuki-Miyaura coupling with a set of different boronic acids at the 7-position, followed by the amidation of the 3-position carboxylic acid (obtained after hydrolysis of the ester) with a library of amines. This combinatorial approach can rapidly generate thousands of unique compounds, which can then be screened for desired biological or material properties, facilitating the identification of lead compounds and the optimization of their properties.

Historical and Foundational Research on Bromoindole 3 Acetate Compounds

Evolution of Synthetic Strategies for Indole-3-acetate (B1200044) Derivatives

The development of methods to synthesize indole-3-acetate derivatives has evolved significantly over more than a century, paralleling the broader advancements in organic chemistry nih.gov. Early strategies focused on constructing the indole (B1671886) nucleus itself, followed by the addition of the 3-acetate side chain.

Classical Indole Ring Syntheses: Historically, several named reactions formed the bedrock of indole synthesis. These methods, though foundational, often required harsh conditions.

Fischer Indole Synthesis: This well-known method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, which undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole core ijpsjournal.com.

Madelung Synthesis: An early method that utilizes the intramolecular cyclization of an N-arylacetamide at high temperatures with a strong base to form the indole ring nih.govijpsjournal.com.

Bischler-Möhlau Synthesis: This approach involves the reaction of an α-bromo-acetophenone with an excess of aniline (B41778), leading to the formation of a 2-arylindole.

Reissert and Leimgruber–Batcho Syntheses: These methods provide versatile routes to indoles from o-nitrotoluenes, proceeding through key intermediates that are then cyclized researchgate.net.

Hemetsberger–Knittel Synthesis: A notable method for producing indole-2-carboxylates, which can be precursors for further derivatization ijpsjournal.com.

Introduction of the 3-Acetate Moiety: Once the indole nucleus is formed, the acetic acid side chain is typically introduced at the C-3 position, which is the most nucleophilic site on the indole ring.

Alkylation: A common and direct method involves the alkylation of the indole with an ethyl haloacetate, such as ethyl bromoacetate (B1195939). This reaction proceeds via nucleophilic attack from the C-3 position of the indole onto the electrophilic methylene (B1212753) carbon of the haloacetate nih.govresearchgate.net.

Friedel-Crafts Acylation: This reaction can be used to introduce an acyl group at the C-3 position, which can then be further modified to form the acetate (B1210297) side chain openmedicinalchemistryjournal.com.

More contemporary approaches focus on improving efficiency, regioselectivity, and environmental sustainability. These include the use of metal-catalyzed cross-coupling reactions, C-H activation strategies, and greener methods employing ionic liquids or solvent-free conditions researchgate.netijpsjournal.comopenmedicinalchemistryjournal.com. For instance, cascade reactions combining Tsuji–Trost and Heck coupling have been developed for the one-pot synthesis of indole-3-acetic acid derivatives acs.org.

Early Discoveries and Clarification of Bromoindole Isomers and Positional Effects

The synthesis of specifically substituted bromoindoles was historically fraught with challenges related to isomer identification. Early chemical literature contains instances where the position of the bromine atom on the indole ring was incorrectly assigned.

A pivotal clarification came from research on the monobromination of ethyl indole-3-carboxylate. A compound previously reported to be ethyl 6-bromoindole-3-carboxylate was later demonstrated to be an equimolar mixture of 5- and 6-bromoindoles. This discovery highlighted the difficulties in separating these isomers and the need for unambiguous synthetic routes. To resolve this, definitive, multi-step syntheses for 7-bromoindole (B1273607) were developed, confirming its structure and properties distinct from other isomers.

The position of the bromine atom on the indole ring significantly influences the molecule's electronic properties and chemical reactivity fiveable.memdpi.com. The presence of the electronegative bromine atom alters the electron distribution within the aromatic system, which in turn affects its susceptibility to further electrophilic substitution fiveable.me.

Positional Effects on Reactivity and Biological Activity:

Electronic Influence: Bromine is an electron-withdrawing group via induction but can also donate electron density through resonance. The net effect depends on its position, influencing the acidity of the N-H proton and the nucleophilicity of the C-3 position.

Reactivity in Bromination: The bromination of 3-substituted indoles often leads to initial attack at the C-3 position to form a 3-bromoindolenine, which can then rearrange, migrating the bromine to the benzene (B151609) portion of the ring clockss.org. The position of this migration (e.g., to C-5 or C-6) is influenced by other substituents on the ring clockss.org.

Biological Activity: The location of the bromine atom is critical for biological function. In a class of marine alkaloids known as meridianins, bromine substitution at C-5 or C-6 enhances kinase inhibitory potency, while substitution at C-7 provides the best activity against specific cyclin-dependent kinases (CDK1 and CDK5) nih.gov. Similarly, for indole-3-carboxaldehydes studied for quorum sensing inhibition, the position of bromination led to varying degrees of activity, with the 5-bromo derivative showing a significantly lower IC50 value than the 7-bromo derivative mdpi.com.

Isolation from Natural Sources as a Structural Motif for Chemical Study

The indole ring is a common scaffold in natural products, and its halogenated derivatives, particularly bromoindoles, are frequently discovered in marine organisms researchgate.net. These naturally occurring compounds have provided a strong impetus for synthetic chemists to develop methods for their preparation and to study their biological activities.

Marine sponges, tunicates (ascidians), and algae are prolific sources of bromoindole alkaloids mdpi.commdpi.comnih.gov. The discovery of these metabolites, often possessing potent biological properties, validates the bromoindole framework as a "privileged structure" in medicinal chemistry mdpi.com.

Examples of Naturally Occurring Bromoindoles:

Sponges: The marine sponge Geodia barretti, found in the sub-Arctic, produces a variety of 6-bromoindole (B116670) derivatives, including barettin (B3061388) and geobarrettins nih.govresearchgate.net. Sponges of the Hyrtios genus have yielded 5,6-dibromo-L-hypaphorine and a new alkaloid, 5'-[(6-Bromo-1H-indol-3-yl)methyl]-3'-methylimidazolidine-2',4'-dione nih.govresearchgate.net.

Tunicates (Ascidians): Organisms such as Aplidium meridianum are the source of meridianins, which are 3-(2-aminopyrimidinyl) substituted bromoindoles nih.gov. The tunicate Diazona cf formosa produces tanjungides A and B, which are novel dibrominated indole enamides nih.gov.

Red Algae: Red algae of the genus Laurencia are known to produce a variety of simple brominated indoles, including 2,3,4,6-tetrabromo-1-methyl-1H-indole and 3,5,6-tribromo-1H-indole mdpi.com.

The presence of these diverse and often complex bromoindole structures in nature continues to inspire research into their total synthesis and the development of new synthetic methodologies applicable to compounds like Ethyl 7-Bromoindole-3-acetate.

Q & A

Basic: What are the standard synthetic protocols for Ethyl 7-Bromoindole-3-acetate?

Methodological Answer:

The synthesis typically involves alkylation of indole derivatives. For example, a reflux reaction in N,N-dimethylformamide (DMF) with ethyl bromoacetate and potassium carbonate (K₂CO₃) as a base, followed by solvent removal under reduced pressure and recrystallization from ethanol . Key steps include:

- Reagent Ratios : 1:1 molar ratio of indole precursor to ethyl bromoacetate.

- Reaction Time : ~9 hours under reflux for complete conversion.

- Purification : Recrystallization from ethanol yields pure product.

Advanced: How can researchers optimize alkylation efficiency when synthesizing this compound?

Methodological Answer:

Low yields in alkylation steps often arise from poor nucleophilic activation or solvent incompatibility. Strategies include:

- Solvent Selection : Polar aprotic solvents like DMF enhance reactivity by stabilizing intermediates .

- Catalyst Optimization : Increasing K₂CO₃ stoichiometry (e.g., 2:1 base-to-substrate ratio) improves deprotonation of the indole nitrogen.

- Temperature Control : Reflux conditions (~150°C) balance reaction rate and side-product formation.

- Monitoring : Use TLC or HPLC to track intermediate formation .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies aromatic protons (δ 7.1–7.5 ppm for brominated indole) and ester groups (δ 4.2–4.4 ppm for –CH₂–).

- ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and quaternary carbons adjacent to bromine.

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 282–284 for bromine isotope patterns).

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced: How should researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

Contradictions may arise from impurities, tautomerism, or solvent artifacts. Steps to address this:

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- Cross-Technique Correlation : Align MS fragmentation patterns with IR carbonyl stretches (~1740 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Basic: What biological applications are associated with this compound?

Methodological Answer:

The compound serves as a precursor in antimicrobial and anticancer agent development. For example:

- Antimicrobial Studies : Derivatives are docked against bacterial enzymes (e.g., E. coli DNA gyrase) to assess binding affinity .

- Structure-Activity Relationships (SAR) : Bromine at the 7-position enhances lipophilicity, improving membrane permeability .

Advanced: How do solvent properties influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Solvent polarity and hydrogen-bonding capacity critically affect reaction pathways:

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize charged intermediates in Suzuki-Miyaura couplings.

- Green Solvents (Ethyl Lactate) : Lower toxicity but may reduce reaction rates due to higher viscosity .

- Dielectric Constant : Correlates with reaction activation energy; ε > 30 is ideal for SN2 mechanisms .

Advanced: What computational methods predict the stability of this compound under varying pH conditions?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian or ORCA software to model hydrolysis pathways.

- Molecular Dynamics (MD) : Simulate ester bond cleavage in aqueous environments.

- pKa Prediction : Tools like MarvinSketch estimate protonation states affecting reactivity .

Basic: How should researchers store this compound to ensure long-term stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.